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Abstract

ZN-c5 is a novel, orally bioavailable, selective estrogen receptor degrader (SERD) developed
by Zentalis Pharmaceuticals for the treatment of estrogen receptor-positive (ER+), human
epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] Engineered to
overcome the limitations of existing endocrine therapies, ZN-c5 demonstrates potent antitumor
activity, favorable pharmacokinetic properties, and a manageable safety profile in both
preclinical models and clinical trials. This document provides an in-depth technical overview of
the discovery, mechanism of action, and preclinical and clinical development of ZN-c5,
intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Novel Oral SERD

Endocrine therapy is the cornerstone of treatment for ER+ breast cancer. However, resistance
to existing therapies, such as tamoxifen and aromatase inhibitors, is a significant clinical
challenge.[3] Fulvestrant, the first-in-class SERD, has demonstrated efficacy in patients who
have progressed on other endocrine therapies, but its poor oral bioavailability necessitates
intramuscular injections, which can be inconvenient and may not achieve optimal therapeutic
exposures.[3] This has driven the development of orally bioavailable SERDs with improved
pharmacokinetic and pharmacodynamic properties. ZN-c5 was designed to address this unmet
need, offering the potential for a more effective and convenient treatment option for patients
with ER+ breast cancer.[2]
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Discovery of ZN-c5: A Structure-Based Design
Approach

The discovery of ZN-c5 stemmed from a strategic effort to design an oral SERD with optimized
pharmacokinetics.[4] A key innovation in the molecular design of ZN-c5 is the incorporation of a
bicyclo[1.1.1]pentane (BCP) ring system.[4] The BCP moiety serves as a bioisostere for a
phenyl group, offering improved metabolic stability and physicochemical properties.[4] This
design strategy led to the identification of compound 4, later designated ZN-c5, which exhibited
excellent cell potency and highly favorable in vitro ADME (absorption, distribution, metabolism,
and excretion) properties across multiple species.[4]

Mechanism of Action

ZN-c5 is a potent antagonist and degrader of the estrogen receptor alpha (ERa).[3] In ER+
breast cancer cells, the binding of estrogen to ERa promotes tumor growth and proliferation.
ZN-c5 binds to ERaq, inducing a conformational change that marks the receptor for proteasomal
degradation. This dual mechanism of action—antagonism and degradation—effectively shuts
down ER signaling, leading to the inhibition of tumor growth.[3]

Estrogen Receptor Signhaling Pathway

The following diagram illustrates the estrogen receptor signaling pathway and the point of
intervention for ZN-c5.

ZN-c5 mechanism of action in the ER signaling pathway.

Preclinical Development

ZN-c5 has undergone extensive preclinical evaluation to characterize its efficacy,
pharmacokinetics, and safety profile.

In Vitro Studies

ZN-c5 has demonstrated potent anti-proliferative activity in various ER+ breast cancer cell
lines, including those with ESR1 mutations that confer resistance to other endocrine therapies.

Table 1: Preclinical In Vitro and In Vivo Efficacy of ZN-c5
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) ZN-c5
Experiment Model ) Result
Dose/Concentration

Tumor Growth MCF-7 Orthotopic o

o 5 mg/kg (oral) 89% inhibition[3]
Inhibition Xenograft
10 mg/kg (oral) 102% inhibition[3]
Tumor Growth WHIM20 (Y537S o

o 40 mg/kg 64% inhibition[3]
Inhibition ESR1 PDX)

_ WHIM20 (Y537S o

Comparative TGl Fulvestrant 200 mg/kg  13% inhibition[3]

ESR1 PDX)

In Vivo Studies

In vivo studies in animal models have confirmed the potent antitumor activity of ZN-c5. In the
MCF-7 orthotopic tumor xenograft model, oral administration of ZN-c5 resulted in significant
tumor growth inhibition.[3] Furthermore, in a patient-derived xenograft (PDX) model harboring a
Y537S ESR1 mutation (WHIM20), ZN-c5 demonstrated superior antitumor activity compared to

fulvestrant.[3]

Table 2: Preclinical Pharmacokinetic Profile of ZN-c5

Species Parameter Value
Multiple Preclinical Species Oral Bioavailability Excellent[1]
Breast Cancer Patients Exposure vs. Fulvestrant > 5-fold greater[5]

Experimental Protocols

o Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured to 70-80%
confluency. Cells are then treated with varying concentrations of ZN-c5 or vehicle control for

a specified duration (e.g., 24 hours).

o Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented
with protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysates is determined using a
BCA assay.

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE
and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody
against ERa, followed by incubation with an HRP-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
substrate and an imaging system. Band intensities are quantified to determine the extent of
ERa degradation.

Animal Model: Female immunodeficient mice (e.g., nude or NSG) are used.

Estrogen Supplementation: Due to the estrogen-dependency of MCF-7 cells, mice are
supplemented with estrogen, typically via subcutaneous implantation of a slow-release
estradiol pellet one week prior to cell implantation.[6]

Cell Implantation: MCF-7 cells are harvested, resuspended in a suitable matrix (e.g.,
Matrigel), and injected into the mammary fat pad of the mice.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups
and dosed orally with ZN-c5 or vehicle control.

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in
the treated groups to the vehicle control group.

Clinical Development

ZN-c5 is being evaluated in a Phase 1/2 clinical trial (NCT03560531) in patients with
ER+/HER2- advanced or metastatic breast cancer, both as a monotherapy and in combination
with the CDK4/6 inhibitor palbociclib.[7]
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Phase 1/2 Study Designh (NCT03560531)

This is an open-label, multicenter, dose-escalation and expansion study.[7] The primary
objectives are to evaluate the safety, tolerability, and determine the maximum tolerated dose
(MTD) or recommended Phase 2 dose (RP2D) of ZN-c5.[8] Secondary objectives include
assessing the pharmacokinetic profile and preliminary antitumor activity.[8]

Clinical Trial Workflow

Patient Screening
(ER+/HER2- advanced breast cancer)

Phase 1: Dose Escalation
(Monotherapy & Combination)

Determine MTD/RP2D

Phase 1b: Dose Expansion
(at RP2D)

Phase 2: Efficacy Assessment

Safety, PK/PD, and
Efficacy Analysis

Click to download full resolution via product page

ZN-c5 Phase 1/2 clinical trial workflow.
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Clinical Data

Table 3: Phase 1 Monotherapy Clinical Trial Results (NCT03560531)

Dose Cohorts (50-300 mg

Parameter 50 mg QD Cohort
QD)
Number of Patients 56 16
Median Prior Lines of N
2 Not specified
Treatment
Clinical Benefit Rate (CBR) 33% 40%
Objective Response Rate -
5% Not specified
(ORR)
Partial Responses (PRs) 2 (at 150 mg and 300 mg) Not specified

CBR is defined as a complete or partial response or stable disease for > 24 weeks.

ZN-c5 has been well-tolerated in clinical trials, with a safety profile that suggests it could be a
best-in-class oral SERD. The most common treatment-related adverse events include hot
flashes and nausea.[9]

Combination Therapy

The combination of ZN-c5 with CDK4/6 inhibitors, such as palbociclib and abemaciclib, is being
explored to overcome resistance to endocrine therapy.[2] Preclinical data suggest that this
combination results in enhanced antitumor activity.[3] Clinical collaborations are underway to
evaluate these combinations in patients with ER+/HER2- advanced breast cancer.[2]

Rationale for Combination Therapy
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Dual blockade of ER signaling and cell cycle progression.

Conclusion

ZN-c5 is a promising, orally bioavailable SERD with a novel chemical scaffold that translates
into a favorable pharmacokinetic and safety profile. Preclinical and clinical data have
demonstrated its potent antitumor activity as a single agent and suggest potential for enhanced
efficacy in combination with CDK4/6 inhibitors. The ongoing clinical development of ZN-c5 will
further elucidate its role in the treatment landscape for patients with ER+/HER2- breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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